molecular formula C12H10ClN3O B1230729 1-(3-Chlorophenyl)-3-pyridin-4-ylurea

1-(3-Chlorophenyl)-3-pyridin-4-ylurea

Cat. No. B1230729
M. Wt: 247.68 g/mol
InChI Key: QGFXRTDUZHCUGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-chlorophenyl)-3-pyridin-4-ylurea is a member of ureas.

Scientific Research Applications

Biocatalytic Synthesis

Chen et al. (2021) focused on synthesizing S-(4-chlorophenyl)-(pyridin-2-yl) methanol (S-CPMA) using recombinant E. coli in a water-cyclohexane system, achieving significant efficiency improvements in a biphasic microreaction system. This method offers an eco-friendly, efficient, and economically viable approach to synthesizing related compounds (Chen et al., 2021).

Chiral Intermediate Production

Ni et al. (2012) explored the production of (S)-(4-Chlorophenyl)-(pyridin-2-yl)methanol [(S)-CPMA], a chiral intermediate of the anti-allergic drug Betahistine. They isolated carbonyl reductase-producing microorganisms from soil samples for stereoselective reduction, demonstrating the potential of microbial biotransformation in pharmaceutical synthesis (Ni, Zhou, & Sun, 2012).

Synthesis and Molecular Docking Study

Katariya et al. (2021) conducted a study on the synthesis of new 1,3-oxazole clubbed pyridyl-pyrazolines, exhibiting significant anticancer and antimicrobial properties. This research highlights the therapeutic potential of such compounds in combating diseases (Katariya, Vennapu, & Shah, 2021).

Electrooptic Properties

Shkir et al. (2018) assessed the electrooptic properties of a chalcone derivative, finding it potentially useful in optoelectronic device fabrications. Their computational approach revealed significant insights into the molecule's properties, including second and third harmonic generation studies (Shkir et al., 2018).

Molecular Reporters

Rurack and Bricks (2001) studied the potential of certain derivatives as molecular reporters for multimodal signaling, highlighting the utility of such compounds in detecting various chemical analytes (Rurack & Bricks, 2001).

Antimicrobial and Antiinflammatory Agents

Ravula et al. (2016) synthesized novel pyrazoline derivatives and evaluated their antiinflammatory and antibacterial activities. The study suggested these compounds could be beneficial as molecular templates for such activities (Ravula, Babu, Manich, Rika, Chary, & Ch, 2016).

properties

Molecular Formula

C12H10ClN3O

Molecular Weight

247.68 g/mol

IUPAC Name

1-(3-chlorophenyl)-3-pyridin-4-ylurea

InChI

InChI=1S/C12H10ClN3O/c13-9-2-1-3-11(8-9)16-12(17)15-10-4-6-14-7-5-10/h1-8H,(H2,14,15,16,17)

InChI Key

QGFXRTDUZHCUGA-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)Cl)NC(=O)NC2=CC=NC=C2

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)NC2=CC=NC=C2

solubility

35.9 [ug/mL]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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